molecular formula C12H14N2S B1506462 C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-01-3

C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B1506462
CAS No.: 885280-01-3
M. Wt: 218.32 g/mol
InChI Key: FDGXKFOVOQHTMX-UHFFFAOYSA-N
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Description

C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine (CAS 885280-01-3) is a thiazole-derived amine featuring a 3,4-dimethylphenyl substituent at the 2-position of the thiazole ring. This compound has a molecular weight of 218.3 g/mol (calculated as C₁₂H₁₄N₂S) and is structurally characterized by the presence of a methylamine group at the 4-position of the heterocyclic core.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-3-4-10(5-9(8)2)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGXKFOVOQHTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CS2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723006
Record name 1-[2-(3,4-Dimethylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-01-3
Record name 1-[2-(3,4-Dimethylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H12N2S
  • Molecular Weight : 196.28 g/mol
  • CAS Number : 90916-45-3

The thiazole moiety is crucial for its biological activity, as it enhances interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
    • A compound structurally related to this compound exhibited an IC50 value of 1.61 µg/mL against cancer cells, indicating strong cytotoxic effects .
  • Mechanism of Action
    • The mechanism underlying the anticancer effects is believed to involve disruption of microtubule dynamics by binding to the colchicine site of tubulin polymerization. This leads to apoptosis through caspase activation without causing mitochondrial depolarization .
    • Structure-activity relationship studies suggest that specific substitutions on the phenyl ring enhance antiproliferative activity, with m,p-dimethyl substitutions being particularly effective .
  • Acetylcholinesterase Inhibition
    • Compounds with thiazole cores have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE). This inhibition can lead to increased acetylcholine levels and improved cognitive function .

Research Findings and Case Studies

The following table summarizes key findings related to the biological activity of thiazole derivatives similar to this compound:

CompoundTarget Cell LineIC50 Value (µM)Mechanism of Action
Compound 9Jurkat Cells1.61Cytotoxicity via microtubule disruption
Compound 10A549 Cells1.98Apoptosis induction through caspase activation
This compoundMCF-7 CellsTBDTBD

Comparison with Similar Compounds

Key Observations:

  • The methoxy group in may improve solubility but could increase susceptibility to oxidative metabolism.
  • Heterocycle Differences : Replacing thiazole (sulfur-containing) with oxazole (oxygen-containing) alters electronic distribution and hydrogen-bonding capacity, which may influence receptor interactions .

Mechanistic Implications of Structural Variations

  • Thiazole vs. Oxazole : The sulfur atom in thiazole contributes to π-electron delocalization and may enhance binding to metal ions or cysteine residues in biological targets, whereas oxazole’s oxygen could favor polar interactions .
  • Substituent Impact :
    • Chlorine () : Increases lipophilicity and may enhance membrane permeability but could introduce toxicity risks.
    • Methoxy () : Improves solubility but may reduce metabolic stability due to demethylation pathways.
    • Methyl (Target Compound) : Balances lipophilicity and stability, making it a common choice in drug design .

Preparation Methods

Preparation of the Thiazole Core

The thiazole ring is commonly synthesized via condensation of α-haloketones (or α-halo carbonyl compounds) with thioamide or thiourea derivatives. This Hantzsch-type condensation is a well-established method for constructing the 1,3-thiazole ring system.

  • Typical procedure: An α-bromoacetophenone derivative bearing the desired phenyl substitution undergoes condensation with thiourea or a related thione compound under reflux conditions in an appropriate solvent such as ethanol or DMF.
  • Result: Formation of the thiazole ring with substitution at the 2-position by the phenyl moiety and a reactive site at the 4-position for further functionalization.

This approach has been demonstrated in the synthesis of related 2-arylthiazoles, where the phenyl ring can be substituted with methyl groups at the 3,4-positions to achieve the desired substitution pattern.

Introduction of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl substituent is typically introduced either by starting with a suitably substituted α-haloketone or by palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling:

  • Route A: Use of 2-bromo- or 2-chlorothiazole intermediates followed by Suzuki–Miyaura coupling with 3,4-dimethylphenylboronic acid or its derivatives.
  • Route B: Direct condensation of 3,4-dimethyl-substituted α-haloketones with thiourea to form the thiazole ring already bearing the 3,4-dimethylphenyl group.

In literature, Suzuki–Miyaura coupling has been effectively used for similar thiazole derivatives, providing good yields and regioselectivity.

Attachment of the Methylamine Group at the 4-Position

The methylamine substituent at the 4-position of the thiazole ring can be introduced through nucleophilic substitution or reductive amination strategies:

  • Nucleophilic substitution: Starting from a 4-halogenated thiazole intermediate, reaction with methylamine under controlled conditions can substitute the halogen with the methylamine group.
  • Reductive amination: Alternatively, a 4-formyl or 4-keto thiazole intermediate can be reacted with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the methylamine-substituted product.

These methods are adapted from general synthetic protocols for amine substitution on heterocyclic rings and have been reported in related thiazole chemistry.

Summary Table of Preparation Methods

Step Methodology Key Reagents Conditions Outcome
1. Thiazole ring formation Hantzsch condensation α-haloketone (3,4-dimethyl substituted), thiourea Reflux in ethanol or DMF Formation of 2-(3,4-dimethylphenyl)thiazole core
2. Introduction of phenyl substituent Suzuki–Miyaura coupling (alternative) 2-halothiazole, 3,4-dimethylphenylboronic acid, Pd catalyst Pd catalyst, base, inert atmosphere 2-(3,4-dimethylphenyl)thiazole
3. Methylamine attachment Nucleophilic substitution or reductive amination 4-halothiazole or 4-keto thiazole, methylamine, reducing agent (if applicable) Mild heating or room temperature C-[2-(3,4-dimethylphenyl)-thiazol-4-yl]-methylamine

Research Findings and Optimization Notes

  • Multi-step synthesis: The preparation requires careful control of reaction conditions to avoid side reactions, especially during halogenation and amination steps.
  • Purification: Recrystallization from ethanol/DMF mixtures is commonly used to purify intermediates and final products, ensuring high purity for research applications.
  • Yield considerations: Use of palladium-catalyzed cross-coupling enhances yield and selectivity in introducing the phenyl substituent compared to direct condensation routes.
  • Safety: Handling of halogenated intermediates and amines requires appropriate safety protocols due to their potential toxicity and volatility.

Q & A

Q. What are the established synthetic routes for synthesizing C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. A common approach is refluxing 2-amino-4-substituted thiazole derivatives with aldehydes in ethanol or dichloromethane, catalyzed by acetic acid or triethylamine. For example:

  • Step 1: React 2-amino-thiazole precursors with 3,4-dimethylbenzaldehyde under reflux in ethanol with acetic acid (2–3 drops) for 7–12 hours .
  • Step 2: Purify the crude product via recrystallization (ethanol or acetone) or column chromatography.
  • Key Considerations: Monitor reaction progress using TLC; optimize solvent polarity for crystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • IR Spectroscopy: Identify amine (–NH₂) stretches (~3300 cm⁻¹) and thiazole ring vibrations (C=N ~1600 cm⁻¹, C–S ~690 cm⁻¹) .
  • NMR:
    • ¹H NMR: Methyl groups on the phenyl ring (δ 2.2–2.4 ppm, singlet), thiazole protons (δ 7.1–8.3 ppm), and methylamine (–CH₂NH₂, δ 3.5–4.0 ppm) .
    • ¹³C NMR: Confirm thiazole carbons (C-2: ~165 ppm, C-4: ~110 ppm) and aromatic carbons (120–140 ppm) .
  • Mass Spectrometry: Use ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Replace ethanol with DMF or dichloromethane for better solubility of intermediates .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Reaction Time/Temperature: Use microwave-assisted synthesis to reduce time (e.g., 2 hours vs. 12 hours) .
  • Purification: Employ preparative HPLC for challenging separations, especially for stereoisomers .

Q. What strategies resolve structural ambiguities in X-ray crystallography studies?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small-molecule crystals .
  • Refinement Tools: Apply SHELXL for least-squares refinement, addressing disorders in methyl or phenyl groups .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H⋯O) to validate packing modes .
  • Validation: Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/SDD method) .

Q. How to design biological activity assays for antimicrobial or anticancer screening?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
    • Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations .
  • Mechanistic Studies:
    • Perform molecular docking (AutoDock Vina) to predict binding to targets like DNA gyrase or tubulin .
    • Validate with fluorescence-based competitive binding assays .

Q. How to address contradictory spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to confirm amine participation in hydrogen bonding .
  • Alternative Techniques: Employ X-ray powder diffraction or solid-state NMR if single crystals are unavailable .

Q. What computational methods predict the compound’s pharmacokinetics or toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to estimate solubility, CYP450 interactions, and hepatotoxicity .
  • QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine
Reactant of Route 2
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C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine

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